25-Hydroxy-24-oxocalciol
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Overview
Description
25-hydroxy-24-oxocalciol is a hydroxycalciol, an oxocalciol and a tertiary alpha-hydroxy ketone.
Scientific Research Applications
1. Role in Cancer Research
25-Hydroxy-24-oxocalciol, as a metabolite of vitamin D, has been studied in the context of cancer, particularly colon cancer. Research shows that colon carcinomas have elevated expressions of enzymes related to vitamin D metabolism, including 25-hydroxyvitamin D-24-hydroxylase (24-OHase). This enzyme is involved in the metabolism of 25-hydroxy-vitamin D3, suggesting a potential role in the progression of colon cancer (Bareis et al., 2001).
2. Lipoprotein Distribution and Biological Variation
Studies have investigated the distribution and variation of oxysterols, including 24S- and 27-hydroxycholesterol, in human subjects. These oxysterols play a key role in cholesterol homeostasis and are primarily transported with HDL and LDL. Understanding their distribution and variation provides insights into cholesterol metabolism and associated diseases (Burkard et al., 2007).
3. Regulation of Metabolism
Oxysterols like 25-hydroxycholesterol are implicated in metabolic regulation. Their presence in tissues and response to physiological perturbations are crucial for understanding metabolic processes. Analytical methods have been developed to accurately determine their concentrations, shedding light on their regulatory roles (Zhang et al., 2001).
4. Role in Neurological Disorders
Research on oxysterols has extended to neurology, where their concentrations in cerebrospinal fluid are studied to understand the integrity of blood-brain and blood-cerebrospinal fluid barriers. This is particularly relevant in the context of diseases like Alzheimer's (Leoni et al., 2003).
5. Biochemical Synthesis and Applications
This compound derivatives have been synthesized for potential applications in medicine, particularly for controlling calcium metabolism. These derivatives are useful in the synthesis of active vitamin D3, which has wide-ranging implications in health and disease (Colas et al., 2008).
6. Impact on Cholesterol Metabolism
The cholesterol metabolite 25-hydroxycholesterol has been studied in the context of bladder cancer. Its role in promoting proliferation and epithelial-to-mesenchymal transition indicates its potential oncogenic roles, which may have broader implications in cholesterol metabolism and cancer biology (Wang et al., 2020).
Properties
Molecular Formula |
C27H42O3 |
---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-3-one |
InChI |
InChI=1S/C27H42O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-24,28,30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,27-/m1/s1 |
InChI Key |
DDZHNKIBJQESJA-AHMPPUFCSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
SMILES |
CC(CCC(=O)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Canonical SMILES |
CC(CCC(=O)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Synonyms |
24-keto-25-hydroxyvitamin D3 25-hydroxy-24-oxocholecalciferol 25-hydroxy-24-oxovitamin D3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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